molecular formula C6H9IN2 B2714590 4-Iodo-2-propyl-1h-imidazole CAS No. 1207547-64-5

4-Iodo-2-propyl-1h-imidazole

Cat. No. B2714590
CAS RN: 1207547-64-5
M. Wt: 236.056
InChI Key: GQRAAXDRAXWEAO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

4-Iodo-1H-imidazole, as a kind of small organic molecule, can not only reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, but also suppress the generation of defects, resulting in decreased nonradiative recombination .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including compounds like 4-Iodo-2-propyl-1H-imidazole, are crucial in medicinal chemistry due to their broad bioactivities. They bind with various enzymes and receptors through weak interactions, showing potential as anticancer, antifungal, antibacterial, and antiviral agents, among others. The imidazole ring's electron-rich characteristic facilitates these interactions, making these derivatives valuable for designing more active and less toxic medicinal drugs and diagnostic agents (Zhang et al., 2014).

Synthesis and Functionalization of Imidazoles

Research on imidazoles focuses on developing new methods for their synthesis and functionalization. One approach involves the regioselective sequential arylation of all three C-H bonds in imidazole derivatives, highlighting the imidazole core's versatility for creating complex structures. This method uses catalytic processes for selective C5- and C2-arylation, followed by N-alkylation, to produce diverse aryl imidazoles, showing the adaptability of imidazole chemistry for synthesizing novel compounds (Joo et al., 2010).

Imidazoles in Organic Synthesis and Catalysis

Imidazole derivatives serve as catalysts and additives in organic synthesis, demonstrating high activity in reactions like the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide. The use of hydroxyl-functionalized imidazoles as catalysts underlines the efficiency of these compounds in promoting various chemical transformations, contributing to sustainable and eco-friendly synthesis processes (Werner et al., 2014).

Imidazoles in Material Science and Surface Chemistry

Beyond their biological applications, imidazoles find uses in material science, such as in the development of ionic liquid crystals and solid-state electrolytes for dye-sensitized solar cells (DSSCs). The structural modification of imidazoles, including the addition of propargyl groups, enhances conductivity, offering a pathway to efficient and stable DSSCs. This illustrates the role of imidazole derivatives in advancing renewable energy technologies (Wang et al., 2013).

Imidazoles in Agriculture and Horticulture

Imidazole-based plant growth retardants provide insights into the regulation of terpenoid metabolism, affecting phytohormones and sterols. These compounds, by inhibiting specific cytochrome P-450 dependent monooxygenases, offer valuable tools in physiological research to study plant growth, cell division, and senescence, highlighting their significance beyond pharmacological applications (Grossmann, 1990).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

4-Iodo-1H-imidazole dramatically improves the open-circuit voltages of perovskite solar cells to 1.2 V . This suggests that 4-Iodo-2-propyl-1h-imidazole could have potential applications in the field of solar energy .

properties

IUPAC Name

5-iodo-2-propyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRAAXDRAXWEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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